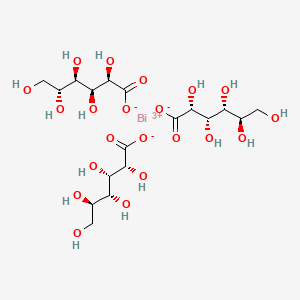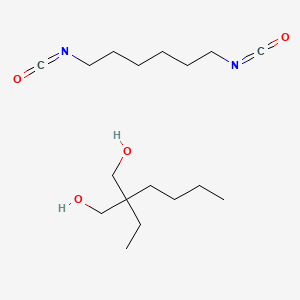
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane is an organic compound with significant applications in various scientific fields. It is known for its utility in life sciences research and has a molecular formula of C9H20O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane involves the reaction of 2-Butyl-2-ethylpropane-1,3-diol with 1,6-diisocyanatohexane. The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods may involve continuous flow reactors and advanced purification techniques to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research in medicine explores its potential therapeutic applications and interactions with biological targets.
Industry: It is employed in the production of polymers, coatings, and other industrial products
Mechanism of Action
The mechanism of action of 2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Butyl-2-ethylpropane-1,3-diol: A related compound with similar structural features but different functional groups.
1,6-Diisocyanatohexane: Another related compound that shares the diisocyanate functional group but differs in its overall structure
Uniqueness
2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
169196-93-4 |
|---|---|
Molecular Formula |
C17H32N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane |
InChI |
InChI=1S/C9H20O2.C8H12N2O2/c1-3-5-6-9(4-2,7-10)8-11;11-7-9-5-3-1-2-4-6-10-8-12/h10-11H,3-8H2,1-2H3;1-6H2 |
InChI Key |
CDCUAODLDXJEAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CO)CO.C(CCCN=C=O)CCN=C=O |
Related CAS |
169196-93-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
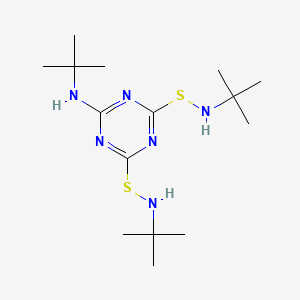
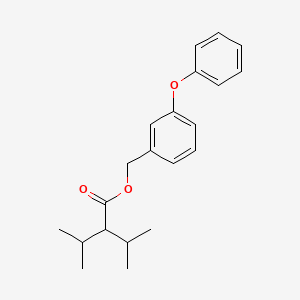
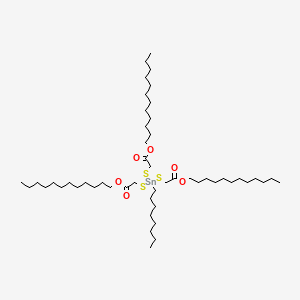

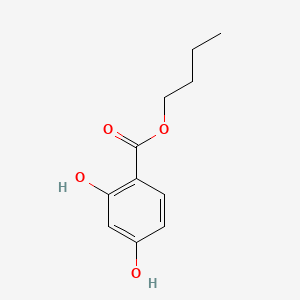
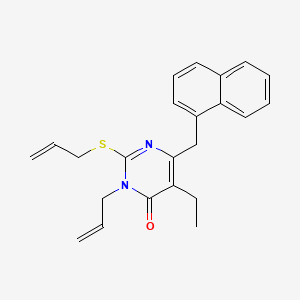
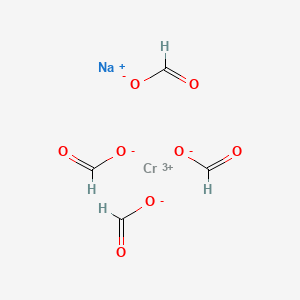


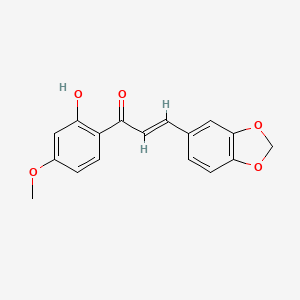
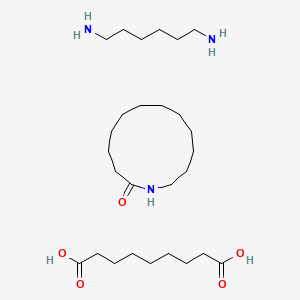
![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)
